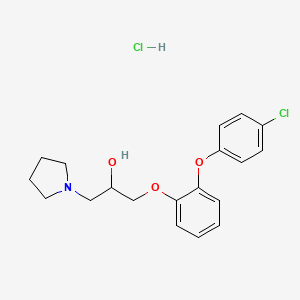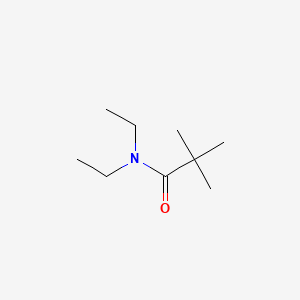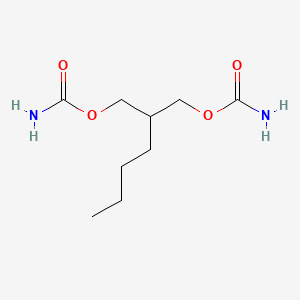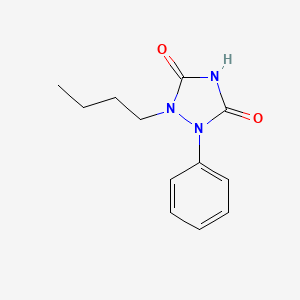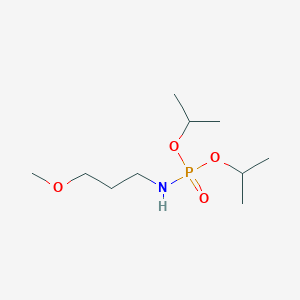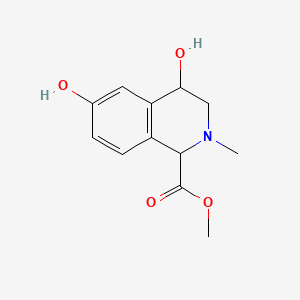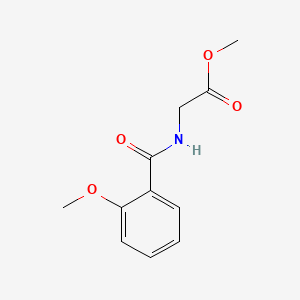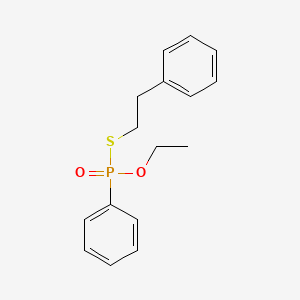
O-Ethyl S-(2-phenylethyl) phenylphosphonothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Ethyl S-(2-phenylethyl) phenylphosphonothioate is an organophosphorus compound known for its applications in various fields, including agriculture and scientific research This compound is characterized by its unique structure, which includes an ethyl group, a phenylethyl group, and a phenylphosphonothioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl S-(2-phenylethyl) phenylphosphonothioate typically involves the reaction of phenylphosphonothioic dichloride with ethanol and 2-phenylethyl mercaptan. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of phenylphosphonothioic dichloride with ethanol: This step involves the substitution of chlorine atoms with ethoxy groups.
Reaction with 2-phenylethyl mercaptan: The ethoxy-substituted intermediate is then reacted with 2-phenylethyl mercaptan to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
O-Ethyl S-(2-phenylethyl) phenylphosphonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate derivatives.
Reduction: Reduction reactions can convert the phosphonothioate group to phosphine derivatives.
Substitution: The ethyl and phenylethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of phosphonate derivatives.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of various substituted phosphonothioates.
Scientific Research Applications
O-Ethyl S-(2-phenylethyl) phenylphosphonothioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying phosphonothioate chemistry.
Biology: Studied for its effects on enzymatic activity, particularly acetylcholinesterase inhibition.
Industry: Used as an insecticide and in the development of pest control agents.
Mechanism of Action
The primary mechanism of action of O-Ethyl S-(2-phenylethyl) phenylphosphonothioate involves the inhibition of acetylcholinesterase (AChE). This enzyme is responsible for hydrolyzing acetylcholine, a neurotransmitter, into acetate and choline. By inhibiting AChE, the compound causes an accumulation of acetylcholine at synaptic junctions, leading to prolonged neural excitation and eventual neurotoxicity. The compound binds to the serine residue at the active site of AChE, preventing the hydrolysis of acetylcholine.
Comparison with Similar Compounds
Similar Compounds
O-Ethyl O-(4-nitrophenyl) phenylphosphonothioate: Another organophosphorus compound with similar insecticidal properties.
O-Ethyl O-(2-chlorophenyl) phenylphosphonothioate: Similar structure but with a chlorophenyl group instead of a phenylethyl group.
Uniqueness
O-Ethyl S-(2-phenylethyl) phenylphosphonothioate is unique due to its specific combination of ethyl, phenylethyl, and phenylphosphonothioate groups. This unique structure contributes to its distinct biochemical properties and applications, particularly in its effectiveness as an acetylcholinesterase inhibitor and its potential use in various scientific research fields.
Properties
CAS No. |
28613-97-0 |
|---|---|
Molecular Formula |
C16H19O2PS |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2-[ethoxy(phenyl)phosphoryl]sulfanylethylbenzene |
InChI |
InChI=1S/C16H19O2PS/c1-2-18-19(17,16-11-7-4-8-12-16)20-14-13-15-9-5-3-6-10-15/h3-12H,2,13-14H2,1H3 |
InChI Key |
ZJIHBLRUQDPEPA-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CC=CC=C1)SCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,6-dibromo-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole](/img/structure/B14690237.png)


